molecular formula C9H5F4N3S B13695993 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13695993
M. Wt: 263.22 g/mol
InChI Key: DNJVOECWIPYWPZ-UHFFFAOYSA-N
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Description

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of fluorine and trifluoromethyl groups in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with thiocarbonyl diimidazole (TCDI) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile

Uniqueness

5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5F4N3S

Molecular Weight

263.22 g/mol

IUPAC Name

5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5F4N3S/c10-6-2-1-4(9(11,12)13)3-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16)

InChI Key

DNJVOECWIPYWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=NN=C(S2)N)F

Origin of Product

United States

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